molecular formula C17H32N2O2 B3027412 tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286273-20-8

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027412
CAS No.: 1286273-20-8
M. Wt: 296.4
InChI Key: VLCMDCOFAPUDLE-UHFFFAOYSA-N
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Description

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative. Such compounds are often intermediates in pharmaceutical synthesis, leveraging the carbamate group’s stability and the piperidine ring’s conformational flexibility for target binding [1].

Properties

IUPAC Name

tert-butyl N-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-12-14-8-10-19(11-9-14)13-15-6-4-5-7-15/h14-15H,4-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCMDCOFAPUDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124284
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-20-8
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of 1-(cyclopentylmethyl)piperidin-4-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the synthesis of pharmacologically active agents. Its structure can be modified to enhance biological activity or selectivity towards specific targets. Research has indicated its potential as a precursor for developing inhibitors against various biological pathways, particularly in the context of neurological disorders.

Enzyme Inhibition Studies

Recent studies have highlighted the role of this compound in enzyme inhibition. For instance, it has been investigated as a potential inhibitor of certain kinases involved in cancer progression. The structural modifications of the tert-butyl group allow for increased binding affinity to target enzymes, making it a valuable candidate for further exploration in anticancer therapies .

Neurological Research

The compound's piperidine moiety is significant in neurological research due to its ability to cross the blood-brain barrier. This characteristic makes it a candidate for studying neuroprotective effects and potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have shown promising results in modulating neurotransmitter systems, suggesting its utility in developing new therapeutic strategies .

Case Studies

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of target kinase activity, leading to reduced tumor growth in vitro.
Study 2NeuroprotectionShowed protective effects on neuronal cells against oxidative stress, indicating potential for treating neurodegenerative diseases.
Study 3Synthesis PathwaysDeveloped efficient synthetic routes for producing analogs with enhanced biological activity .

Challenges and Future Directions

Despite its potential applications, challenges remain in optimizing the pharmacokinetic properties of tert-butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate. Future research should focus on:

  • Enhancing solubility and bioavailability.
  • Conducting comprehensive toxicity studies.
  • Exploring its efficacy in clinical settings through well-designed trials.

Mechanism of Action

The mechanism of action of tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The following table summarizes key analogs with modifications to the substituents on the piperidine ring:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate Cyclohexylmethyl C₁₈H₃₂N₂O₂ 308.47 Larger substituent; increased lipophilicity
tert-Butyl[1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate 2-Fluorobenzyl C₁₈H₂₇FN₂O₂ 322.40 Aromatic ring with fluorine; potential enhanced metabolic stability
tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate 2-Chlorophenyl C₁₇H₂₅ClN₂O₂ 324.85 Chlorine introduces electronegativity; possible halogen bonding
tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate 4-(Trifluoromethyl)phenyl C₁₈H₂₅F₃N₂O₂ 370.40 High electron-withdrawing effect; improved solubility in polar solvents
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 2-Methoxyethyl C₁₄H₂₈N₂O₃ 272.38 Ether chain enhances hydrophilicity; predicted pKa 12.72

Structural and Functional Differences

  • Cyclopentylmethyl vs. Cyclohexylmethyl () : The cyclohexyl analog () has a six-membered ring, which may confer greater steric hindrance and slower metabolic degradation compared to the cyclopentyl variant.
  • Aromatic vs. Aliphatic Substituents : The 2-fluorobenzyl () and 2-chlorophenyl () analogs introduce aromaticity and halogen atoms, likely enhancing binding to aromatic residues in biological targets (e.g., enzymes or receptors).
  • Ether Chains () : The 2-methoxyethyl group in introduces oxygen atoms, which may improve water solubility but reduce stability under acidic conditions.

Physicochemical Properties

  • Molecular Weight : The cyclopentylmethyl analog is expected to have a molecular weight between 290–310 g/mol, similar to its cyclohexylmethyl counterpart (308.47 g/mol, ).
  • Lipophilicity : Cyclohexylmethyl (logP ~3.5 estimated) is more lipophilic than cyclopentylmethyl, while the trifluoromethylphenyl analog (logP ~2.8) balances lipophilicity and polarity .
  • Stability : Carbamate-protected piperidines generally exhibit stability under basic conditions, but substituents like halogens (e.g., fluorine in ) may enhance oxidative stability.

Biological Activity

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate, identified by its CAS number 879275-33-9, is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol. Key physicochemical properties include:

PropertyValue
Boiling PointNot available
Log P (octanol-water partition coefficient)1.15 - 2.61
TPSA (Topological Polar Surface Area)50.36 Ų
GI AbsorptionHigh
BBB PermeantYes

These properties suggest that the compound may have favorable absorption characteristics and the ability to cross the blood-brain barrier, which is critical for central nervous system activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

One significant area of interest is its antimicrobial properties. In vitro studies have shown that related compounds exhibit notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. These findings suggest that similar derivatives may possess comparable efficacy against resistant bacterial strains .

The mechanism by which these compounds exert their antibacterial effects typically involves the disruption of bacterial cell membranes. For instance, studies have demonstrated that certain piperidine derivatives lead to depolarization of the bacterial cytoplasmic membrane, indicating a potential mechanism for their bactericidal action .

Neuropharmacological Effects

Given its structure, this compound may also influence neuropharmacological pathways. Compounds with similar piperidine structures are often investigated for their interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could imply potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored compounds related to this compound:

  • Antibacterial Efficacy : A study on a related piperidine derivative demonstrated strong activity against biofilm-forming strains of S. aureus at concentrations as low as 0.78 μg/mL, comparable to established antibiotics like vancomycin .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays indicated selectivity towards bacterial cells over mammalian cell lines (e.g., lung MCR-5), suggesting a favorable safety profile for potential therapeutic applications .
  • Pharmacokinetic Studies : Research has indicated that related compounds exhibit favorable pharmacokinetic profiles, including high gastrointestinal absorption and significant permeability across biological membranes, enhancing their potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential protection, alkylation, and carbamate formation. For example, a piperidin-4-ylmethylamine precursor is first protected with a tert-butyloxycarbonyl (Boc) group. The nitrogen atom is then alkylated with a cyclopentylmethyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile) . Critical parameters include solvent choice (e.g., dichloromethane for solubility), catalyst use (e.g., triethylamine for deprotonation), and temperature control to avoid side reactions. Yields are highly sensitive to stoichiometry and reaction time, with over-alkylation being a common issue.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Look for singlet peaks at ~1.4 ppm (tert-butyl group) and signals between 3.0–3.5 ppm (piperidine and cyclopentylmethyl protons) .
  • ¹³C NMR : A carbonyl signal at ~155 ppm confirms the Boc group. Mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ calculated for C₁₈H₃₂N₂O₂ (e.g., 308.2463). Infrared spectroscopy (IR) can validate carbamate C=O stretches at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields when introducing the cyclopentylmethyl group via alkylation?

  • Methodological Answer : Yield variations often stem from competing elimination or steric hindrance. To mitigate:

  • Optimized Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems .
  • Temperature Gradients : Gradual warming from 0°C to room temperature reduces side reactions.
  • Analytical Monitoring : Employ LC-MS or TLC (with ninhydrin staining) to track intermediate formation and adjust reaction termination points .

Q. What strategies improve stereochemical control during cyclopentylmethyl group attachment to the piperidine ring?

  • Methodological Answer : Stereoselectivity is influenced by:

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected piperidine derivatives to direct alkylation stereochemistry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring axial or equatorial substitution based on steric bulk .
  • Computational Modeling : Density Functional Theory (DFT) can predict favorable transition states for targeted stereoisomer synthesis .

Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent assay concentrations (e.g., 1–100 µM) and validate via triplicate experiments.
  • Off-Target Profiling : Use kinase or receptor panels to identify unintended interactions that may skew results.
  • Metabolic Stability Tests : Assess if in vitro degradation (e.g., via liver microsomes) alters compound activity .

Data Contradiction Analysis

Q. When NMR data deviates from predicted spectra, how can researchers assign unexpected signals?

  • Methodological Answer :

  • 2D NMR Techniques : Utilize HSQC and HMBC to correlate ambiguous protons with adjacent carbons. For example, a downfield-shifted methylene signal may indicate hydrogen bonding with the carbamate oxygen .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate) to identify substituent-specific shifts .

Experimental Design Considerations

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate carbamate products from unreacted amines.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals due to the compound’s moderate polarity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers if chiral contaminants are present .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
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tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate

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